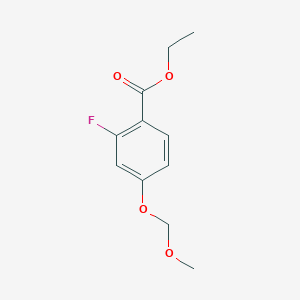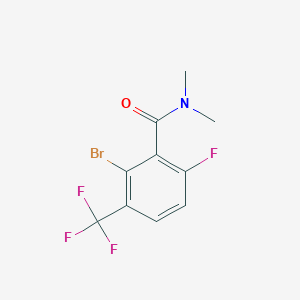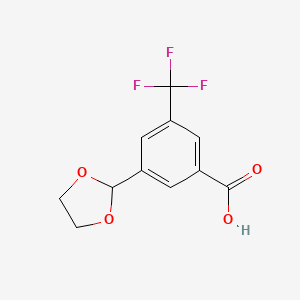
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid, otherwise known as TFDB, is an organic compound belonging to the class of dioxolanes. It is an important intermediate in organic synthesis, and is widely used as a reagent in the synthesis of various organic compounds. TFDB has also been studied for its potential applications in the medical and pharmaceutical fields.
Scientific Research Applications
TFDB has been studied for its potential applications in the medical and pharmaceutical fields. It has been found to have significant anti-inflammatory and anti-oxidant activities, and has been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and inflammatory disorders. TFDB has also been studied for its potential use as a drug delivery system, as it can be used to transport therapeutic agents to specific sites in the body.
Mechanism of Action
The mechanism of action of TFDB is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the oxidation of lipids and proteins. TFDB has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, suggesting that it may have an anti-inflammatory effect.
Biochemical and Physiological Effects
TFDB has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. It has also been found to have anti-cancer activity, as it has been found to inhibit the growth of cancer cells. In addition, TFDB has been found to have neuroprotective effects, as it has been found to protect neurons from oxidative damage.
Advantages and Limitations for Laboratory Experiments
TFDB has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has a low toxicity profile and is not expected to cause any adverse effects. However, there are some limitations to using TFDB in laboratory experiments. For example, it has a relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research into TFDB. One potential direction is to further study its anti-cancer properties. Another potential direction is to explore its potential applications in drug delivery systems. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide further insight into its potential therapeutic applications. Finally, further research into its synthesis method could lead to improved methods for its production.
Synthesis Methods
TFDB can be synthesized by a variety of methods, including a reaction between trifluoromethanesulfonic acid (TFSA) and 1,3-dioxolane-2-carboxylic acid (DCA). The reaction is typically carried out in an inert atmosphere at a temperature of 140-180°C. The reaction yields a mixture of TFDB and DCA, which can be separated by column chromatography.
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)8-4-6(9(15)16)3-7(5-8)10-17-1-2-18-10/h3-5,10H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGRTQWLROWSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)-5-(trifluoromethyl)-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


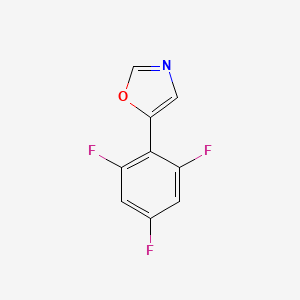
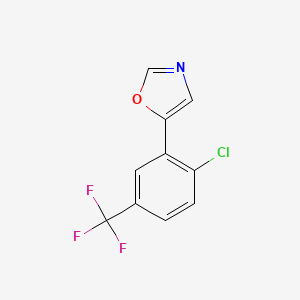

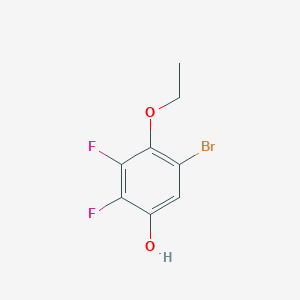


![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
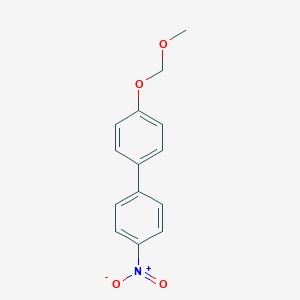

![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
